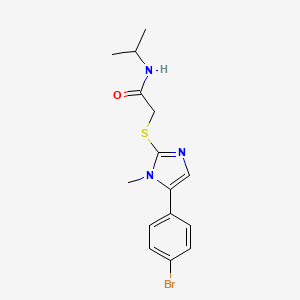

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar indolizine derivatives often involves strategic reactions that allow for efficient derivatization. For instance, novel syntheses have been developed for isoxazoline indolizine amides, highlighting the intricate methodologies employed to construct such complex molecules for applications in treating tropical diseases (Zhang et al., 2014). Another example is the one-pot domino reaction utilized to obtain 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing an efficient approach to synthesizing these compounds without prior activation or modification (Ziyaadini et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through methods such as crystallography, revealing intricate details about their configuration and conformation. For example, the crystal structure determination of a novel carbacylamidophosphate demonstrates the structural and conformational properties analyzed using X-ray diffraction and spectroscopic techniques (Gholivand et al., 2009). Such detailed analyses provide insight into the potential reactivity and interactions of the compound.

Chemical Reactions and Properties

Indolizine derivatives participate in a variety of chemical reactions, demonstrating their versatile chemical properties. Lewis acid-catalyzed regioselective C–H carboxamidation of indolizines with dioxazolones via an acyl nitrene type rearrangement is an example of such reactivity, offering a novel method for C–H functionalization under metal-free conditions (Song et al., 2021).

Physical Properties Analysis

The physical properties of indolizine derivatives, such as photoluminescence, are of particular interest. A study on 6-Amino-8-cyanobenzo[1,2-b]indolizines revealed reversible pH-dependent optical properties characterized by a dramatic blue shift in fluorescence emission when protonated, indicating unusual acid-responsive photoluminescence behavior (Outlaw et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity towards various reagents and conditions, are crucial for understanding their potential applications. For instance, the reaction of indolizine-2-carboxylic acids with primary and secondary amines in the presence of 1,1′-carbonyldiimidazole offers an efficient access to corresponding secondary and tertiary amides, providing a significant improvement on previously reported methodologies (Bode et al., 1994).

Aplicaciones Científicas De Investigación

Potential Application to Tropical Diseases

Isoxazoline indolizine amide compounds, closely related to 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, have been synthesized for potential application in treating tropical diseases. The indolizine core structures are strategically developed as common intermediates for efficient derivatization (Zhang et al., 2014).

Photoluminescent Material

6-Amino-8-cyanobenzo[1,2-b]indolizines, which share structural similarities with the compound , have been identified as a new class of photoluminescent materials. These compounds exhibit unique pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation (Outlaw et al., 2016).

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on synthesizing novel heterocyclic-thieno[2,3-b]quinoline derivatives, which are structurally related to 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide. These compounds are synthesized through various chemical reactions, demonstrating the versatility and potential of indolizine derivatives in heterocyclic chemistry (Awad et al., 1991).

Application in Dyeing Polyester Fibers

Indolizine derivatives, such as those related to 2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, have been synthesized and used in dyeing polyester fibers. These compounds exhibit antioxidant, antitumor, and antimicrobial activities, making them beneficial for creating biologically active fabrics (Khalifa et al., 2015).

Propiedades

IUPAC Name |

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O4/c23-15-9-6-13(11-16(15)24)26-22(30)18-17-3-1-2-10-27(17)20(19(18)25)21(29)12-4-7-14(8-5-12)28(31)32/h1-11H,25H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZOLWWHLXNBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)

![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2487949.png)